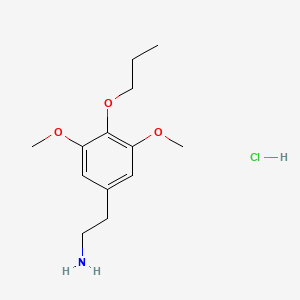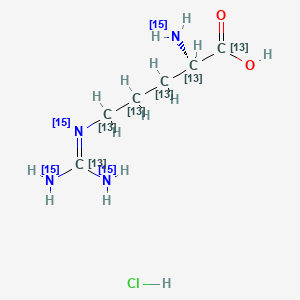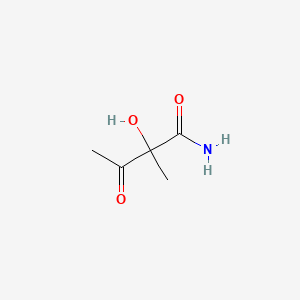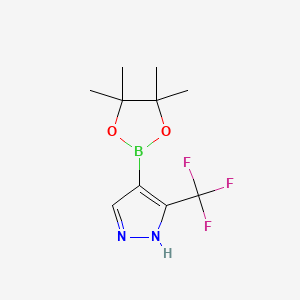
2-(8-Chloro-9H-carbazol-1-YL)acetic acid
Übersicht
Beschreibung
“2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is an organic compound with the molecular formula C14H10ClNO2 . It has a molecular weight of 259.69 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is represented by the SMILES notation: C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O . This compound has a PubChem CID of 71340855 .Wissenschaftliche Forschungsanwendungen
Supercapacitors and Energy Storage
Field:
Electrochemistry and Materials Science
2-(8-Chloro-9H-carbazol-1-yl)acetic acid
has been investigated for its potential use in supercapacitors and energy storage devices. Supercapacitors are energy storage systems that bridge the gap between traditional capacitors and batteries. They offer high power density, rapid charge/discharge rates, and long cycle life. The compound’s redox properties and stability make it a promising candidate for enhancing supercapacitor performance.
Methods of Application:
Researchers have explored electrodeposition techniques to incorporate 2-(8-Chloro-9H-carbazol-1-yl)acetic acid into conductive polymer films. Electrodeposition involves applying an electric potential to a substrate immersed in a solution containing the compound. The resulting polymer film can serve as an electrode material in supercapacitors.
Results:
Studies have shown improved capacitance and charge storage capacity when using 2-(8-Chloro-9H-carbazol-1-yl)acetic acid -modified electrodes. The compound’s redox behavior contributes to enhanced energy storage performance, making it a valuable material for supercapacitor applications .
Anticorrosion Coatings
Field:
Materials Science and Surface Chemistry
2-(8-Chloro-9H-carbazol-1-yl)acetic acid
has been explored as an additive in anticorrosion coatings. These coatings protect metal surfaces from corrosion caused by environmental factors such as moisture, chemicals, and temperature fluctuations.
Methods of Application:
The compound can be incorporated into polymer-based coatings or directly applied as a surface treatment. It forms a protective layer that inhibits the corrosion process by preventing the interaction of metal ions with the environment.
Results:
Studies have demonstrated improved corrosion resistance when using 2-(8-Chloro-9H-carbazol-1-yl)acetic acid -modified coatings. The compound’s ability to form stable complexes with metal ions contributes to its effectiveness in preventing corrosion .
Gas Sensors
Field:
Analytical Chemistry and Sensor Technology
2-(8-Chloro-9H-carbazol-1-yl)acetic acid
has been investigated for its gas-sensing properties. Gas sensors play a crucial role in detecting and quantifying specific gases in various applications, including environmental monitoring and safety.
Methods of Application:
Researchers have developed thin-film gas sensors by incorporating the compound into sensing layers. The interaction between the compound and target gases leads to measurable changes in electrical conductivity or optical properties.
Results:
Preliminary results indicate that 2-(8-Chloro-9H-carbazol-1-yl)acetic acid -based sensors exhibit sensitivity to certain gases, making them potential candidates for gas detection applications .
Antitumor Agents
Field:
Medicinal Chemistry and Pharmacology
Summary:
Carbazole derivatives, including 2-(8-Chloro-9H-carbazol-1-yl)acetic acid , have shown promise as antitumor agents. These compounds are being explored for their cytotoxic effects on cancer cells.
Methods of Application:
In vitro studies involve exposing cancer cell lines to the compound and assessing its impact on cell viability, proliferation, and apoptosis. Animal models are also used to evaluate antitumor efficacy.
Results:
While more research is needed, initial findings suggest that 2-(8-Chloro-9H-carbazol-1-yl)acetic acid exhibits antitumor activity. Further investigations will elucidate its mechanism of action and potential clinical applications .
Safety And Hazards
The safety information for “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYGMIYEFIHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60767940 | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Chloro-9H-carbazol-1-YL)acetic acid | |
CAS RN |
131023-44-4 | |
| Record name | 8-Chloro-9H-carbazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131023-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)


![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)